Methyl 3-(2-thienyl)benzoate
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Overview
Description
Methyl 3-(2-thienyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a thienyl ring through a methyl ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-thienyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(2-thienyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki-Miyaura coupling reaction, where 3-bromo-2-thiophenylbenzoate is reacted with methyl boronic acid in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and product purity. Additionally, the use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-thienyl)benzoate undergoes various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Methyl 3-(2-thienyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 3-(2-thienyl)benzoate is largely dependent on its chemical structure. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological targets. The thienyl ring can participate in various biochemical pathways, potentially modulating enzyme activity or receptor binding. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Methyl 3-(2-thienyl)benzoate can be compared with other similar compounds, such as:
Methyl 3-(2-furyl)benzoate: Similar structure but with a furan ring instead of a thienyl ring. It may exhibit different reactivity and biological activity.
Methyl 3-(2-pyridyl)benzoate:
Methyl 3-(2-phenyl)benzoate: The presence of a phenyl ring can lead to different chemical behavior and uses.
The uniqueness of this compound lies in the presence of the thienyl ring, which imparts distinct electronic and steric properties, making it a versatile compound in various chemical and biological contexts.
Properties
IUPAC Name |
methyl 3-thiophen-2-ylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-12(13)10-5-2-4-9(8-10)11-6-3-7-15-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYCPVXBEPSDOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399635 |
Source
|
Record name | 2-(3-methoxycarbonylphenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17595-85-6 |
Source
|
Record name | 2-(3-methoxycarbonylphenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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